1-Nitrobutane

Catalog No.
S573606
CAS No.
627-05-4
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitrobutane

CAS Number

627-05-4

Product Name

1-Nitrobutane

IUPAC Name

1-nitrobutane

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3

InChI Key

NALZTFARIYUCBY-UHFFFAOYSA-N

SMILES

CCCC[N+](=O)[O-]

Solubility

Slightly soluble (NTP, 1992)
0.04 M

Canonical SMILES

CCCC[N+](=O)[O-]

Chemical Synthesis

  • Reagent and Solvent: 1-Nitrobutane can act as a reagent or solvent in various organic syntheses. Its nitro group and the presence of both polar and non-polar moieties allow it to participate in diverse reactions. For example, it can be used in the synthesis of heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials [].

Analytical Chemistry

  • Chromatography: Due to its ultraviolet (UV) absorption and ability to emit photoelectrons, 1-Nitrobutane can be employed in chromatography techniques. It serves as a chromophore, a molecule that absorbs specific wavelengths of light, enabling the detection of analytes separated by the chromatography method []. Recent research explores its potential use in COVID-19 detectors based on this principle [].

Material Science

  • Study of Organic Reactions and Mechanisms: The properties of 1-Nitrobutane offer opportunities to study fundamental organic reactions and their mechanisms. Its reactivity can be tailored by adjusting reaction conditions, making it a valuable tool for understanding reaction pathways in organic chemistry [].

1-Nitrobutane is a colorless liquid organic compound classified as a nitroalkane, with the molecular formula C4H9NO2C_4H_9NO_2. It features a linear butane structure with a nitro group (NO2-NO_2) attached to the first carbon atom. This configuration imparts unique chemical properties, particularly due to the presence of the polar and reactive nitro functional group, which consists of a nitrogen atom bonded to two oxygen atoms—one via a double bond and the other via a single bond. 1-Nitrobutane is primarily synthesized for research purposes, as it has limited natural occurrences .

, including:

  • Reduction: It can be reduced to butylamine using reducing agents like pinacolborane under specific catalytic conditions.
  • Nucleophilic Substitution: The compound can react with hydroxyl groups, potentially forming nitroalkanes. The exact mechanisms are still under investigation .
  • Decomposition: At elevated temperatures or in the presence of strong acids or bases, 1-nitrobutane can decompose, producing nitrogen oxides, aldehydes, and alcohols. It is also known to react violently with reducing agents, leading to detonation under certain conditions .

1-Nitrobutane can be synthesized through several methods:

  • Nitroalkane Synthesis: A common method involves reacting 1-chlorobutane with sodium nitrite in the presence of water and a suitable solvent. The reaction can be represented as follows:
    C4H9Cl+NaNO2+H2OC4H9NO2+NaCl+H2OC_4H_9Cl+NaNO_2+H_2O\rightarrow C_4H_9NO_2+NaCl+H_2O
  • Hydrothermal Reactions: Studies have shown that 1-nitrobutane can undergo hydrothermal reactions at high temperatures, which may offer an alternative synthesis route .

1-Nitrobutane is utilized in various scientific applications:

  • Kinetic Studies: Its reactivity makes it valuable for studying reaction kinetics and mechanisms, especially involving hydroxyl groups.
  • Synthesis of Amines: It serves as a precursor for synthesizing amines through reduction processes .
  • Explosive Research: Due to its potential for violent reactions with reducing agents, it is studied within the context of explosive materials .

Interaction studies of 1-nitrobutane focus on its reactivity with different functional groups and its behavior under varying conditions. These studies help elucidate its role in chemical pathways and potential applications in synthetic chemistry. For instance, investigations into its reactions with hydroxyl groups provide insights into nucleophilic substitution mechanisms .

Several compounds share structural similarities with 1-nitrobutane. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaKey Features
NitroethaneC2H5NO2C_2H_5NO_2Shorter carbon chain; used in organic synthesis
2-NitrobutaneC4H9NO2C_4H_9NO_2Nitro group on the second carbon; different reactivity
3-NitrobutaneC4H9NO2C_4H_9NO_2Nitro group on the third carbon; distinct properties
1-NitropropaneC3H7NO2C_3H_7NO_2Fewer carbons; different boiling point and solubility

Uniqueness of 1-Nitrobutane

1-Nitrobutane is unique due to its specific position of the nitro group on the first carbon of a butane chain. This positioning influences its reactivity profile and applications compared to its isomers and related compounds. Its ability to undergo various reactions while serving as a precursor for further chemical transformations makes it particularly noteworthy in research contexts .

Physical Description

1-nitrobutane is a colorless liquid. (NTP, 1992)

XLogP3

1.5

Boiling Point

307 °F at 760 mm Hg (NTP, 1992)
153.0 °C

Density

0.971 (NTP, 1992)

LogP

1.47 (LogP)

Melting Point

-81.33 °C

UNII

7R02589S2G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.79 mmHg

Pictograms

Flammable

Flammable

Other CAS

627-05-4

Wikipedia

1-nitrobutane

Dates

Modify: 2023-08-15

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